molecular formula C12H30Si2 B14425696 1,2-Dibutyl-1,1,2,2-tetramethyldisilane CAS No. 80034-61-3

1,2-Dibutyl-1,1,2,2-tetramethyldisilane

Cat. No.: B14425696
CAS No.: 80034-61-3
M. Wt: 230.54 g/mol
InChI Key: OPNLGWDDAJOMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibutyl-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to butyl and methyl groups. This compound is part of the broader class of disilanes, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

The synthesis of 1,2-Dibutyl-1,1,2,2-tetramethyldisilane typically involves the reaction of chlorosilanes with butyl lithium under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Cl2Si(CH3)2+2BuLiBu2Si(CH3)2+2LiCl\text{Cl}_2\text{Si(CH}_3\text{)}_2 + 2 \text{BuLi} \rightarrow \text{Bu}_2\text{Si(CH}_3\text{)}_2 + 2 \text{LiCl} Cl2​Si(CH3​)2​+2BuLi→Bu2​Si(CH3​)2​+2LiCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity of the final product.

Chemical Reactions Analysis

1,2-Dibutyl-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of simpler silanes or silanols.

    Substitution: The butyl or methyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dibutyl-1,1,2,2-tetramethyldisilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound’s unique properties make it useful in the development of silicon-based biomaterials.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.

    Industry: It is used in the production of silicone-based materials and coatings, which have applications in various industrial processes.

Mechanism of Action

The mechanism by which 1,2-Dibutyl-1,1,2,2-tetramethyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form bonds with oxygen, nitrogen, and other elements, leading to the formation of stable compounds. The pathways involved in these interactions are complex and depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Properties

CAS No.

80034-61-3

Molecular Formula

C12H30Si2

Molecular Weight

230.54 g/mol

IUPAC Name

butyl-[butyl(dimethyl)silyl]-dimethylsilane

InChI

InChI=1S/C12H30Si2/c1-7-9-11-13(3,4)14(5,6)12-10-8-2/h7-12H2,1-6H3

InChI Key

OPNLGWDDAJOMRQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C)(C)[Si](C)(C)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.